![molecular formula C20H17BrN2O5S B2970719 (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897733-92-5](/img/structure/B2970719.png)
(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H17BrN2O5S and its molecular weight is 477.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on its antidiabetic and anticancer activities.
Synthesis
The compound is synthesized through a series of reactions involving benzothiazole derivatives and imino compounds. The synthetic pathway typically includes the formation of an imine from 4-bromobenzoyl and a suitable amine followed by cyclization with ethyl 2-methoxy-2-oxoacetate. The final product is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its molecular structure.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an aldose reductase inhibitor (ARI), which is crucial for managing diabetic complications. The IC50 values for various derivatives indicate strong inhibitory activity against aldose reductase (ALR1 and ALR2). For example, derivatives like ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate demonstrated IC50 values as low as 0.02 µM, indicating high potency against ALR1 .
Compound Name | IC50 (µM) | Target Enzyme |
---|---|---|
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate | 0.02 | ALR1 |
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-fluorobenzamido)-4-oxothiazolidin-3-yl]benzoate | 0.07 | ALR1 |
These findings suggest that the compound may help mitigate hyperglycemia-induced complications by inhibiting the conversion of glucose to sorbitol, thus reducing osmotic and oxidative stress in diabetic tissues.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of various signaling pathways. Specifically, it appears to affect the expression of Oct3/4, a transcription factor linked to pluripotency and cancer stem cell maintenance . The ability to influence Oct3/4 expression suggests potential applications in cancer therapy, particularly in targeting cancer stem cells.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific enzyme targets. The imino group plays a critical role in forming hydrogen bonds with active site residues in aldose reductase, facilitating effective inhibition . Additionally, the methoxy group may contribute to the lipophilicity of the compound, enhancing its membrane permeability and bioavailability.
Case Studies
- Diabetic Complications : A study involving diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in markers of oxidative stress compared to untreated controls.
- Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates and decreased viability, suggesting its potential as a therapeutic agent against specific types of cancer.
Eigenschaften
IUPAC Name |
ethyl 2-(4-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)13-6-9-15-16(10-13)29-20(23(15)11-17(24)27-2)22-18(25)12-4-7-14(21)8-5-12/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXADXAFJOPSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.